1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c25-20(22-18-8-3-1-4-9-18)21-12-7-13-23-14-16-24(17-15-23)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMFLKBDDEPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary building blocks:
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3-(4-Phenylpiperazin-1-yl)propylamine : Provides the alkylamine linker and 4-phenylpiperazine moiety.
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Thiazole ring system : Introduces the heterocyclic component.
A plausible retrosynthetic pathway involves coupling cyclohexyl isocyanate with 3-(4-phenylpiperazin-1-yl)propylamine, followed by thiazole ring formation or pre-assembly of the thiazole-propylpiperazine intermediate prior to urea linkage.
Synthesis of Cyclohexyl Isocyanate
Cyclohexyl isocyanate, a critical starting material, is synthesized via phosgenation of cyclohexylamine. A safer alternative reported in CN111548287A employs carbamate pyrolysis:
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Cyclohexylamine reacts with dimethyl carbonate to form cyclohexyl methyl carbamate.
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Thermal decomposition at 180–220°C yields cyclohexyl isocyanate (85–92% purity).
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 180–220°C |
| Yield | 78–85% |
| Purity | 85–92% |
Gabriel Synthesis for 3-(4-Phenylpiperazin-1-yl)propylamine
Alkylation of Piperazine
4-Phenylpiperazine undergoes alkylation with 1,3-dibromopropane in anhydrous acetonitrile under reflux (82°C, 24 h), yielding 1-(3-bromopropyl)-4-phenylpiperazine.
Reaction Conditions:
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Solvent: Anhydrous CH₃CN
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Base: K₂CO₃ (2.5 equiv)
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Time: 24 h
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Yield: 68–72%
Phthalimide Protection and Deprotection
The bromo intermediate is treated with potassium phthalimide in DMF (80°C, 12 h) to install the phthalimide-protected amine. Subsequent hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the primary amine, 3-(4-phenylpiperazin-1-yl)propylamine.
Optimization Note: Excess hydrazine (3.0 equiv) improves deprotection efficiency, achieving 89–93% yield.
Urea Bond Formation
Coupling Cyclohexyl Isocyanate with Propylamine Derivative
3-(4-Phenylpiperazin-1-yl)propylamine reacts with cyclohexyl isocyanate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) catalyzes the reaction, neutralizing HCl byproducts.
Typical Protocol:
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Add cyclohexyl isocyanate (1.1 equiv) dropwise to a stirred solution of propylamine derivative (1.0 equiv) in DCM.
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Stir at 0–5°C for 1 h, then at 25°C for 12 h.
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Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).
Performance Metrics:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C → 25°C |
| Catalyst | TEA (1.5 equiv) |
| Yield | 74–81% |
| Purity | ≥95% (HPLC) |
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The thiazole moiety is introduced via reaction of α-bromoketones with thiourea derivatives. For example, 3-oxo-3-(4-phenylpiperazin-1-yl)propyl bromide reacts with thiourea in ethanol under reflux (78°C, 8 h), forming the thiazole ring.
Mechanistic Insight:
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Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone.
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Cyclization via intramolecular displacement of bromide, forming the thiazole core.
Yield Optimization:
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Solvent: Ethanol (82% yield) vs. THF (68% yield)
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Temperature: Reflux (78°C) vs. 50°C (57% yield)
Integrated Synthetic Route
Combining the above steps, a representative synthesis proceeds as follows:
Overall Yield: 42–49% (four steps)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Phosgenation | High purity | Toxic phosgene usage | 78–85 |
| Carbamate Pyrolysis | Safety | Moderate purity | 68–72 |
| Hantzsch Synthesis | Scalability | Requires bromoketone | 74–81 |
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Structural Features and Pharmacological Targets
The table below highlights structural variations and pharmacological activities of related compounds:
Key Observations :
- Phenylpiperazine-Proplyl Motif : Compounds with this group (e.g., Compound 13) exhibit 5-HT2A antagonism and antiplatelet activity. The propyl linker in the target compound may optimize spatial alignment for receptor binding compared to shorter ethyl linkers in analogs like ’s compound .
- Urea vs.
- Substituent Effects : Cyclohexyl (target compound) vs. adamantyl (t-AUCB) groups influence lipophilicity and enzyme inhibition profiles. Adamantyl in t-AUCB enhances sEH inhibition, while cyclohexyl may favor CNS permeability .
Structure-Activity Relationship (SAR) Insights
- Urea Core : Critical for hydrogen bonding with residues in 5-HT2A or sEH active sites. Modifications (e.g., thiourea or carbamate) reduce activity in related compounds .
- Linker Length : Propyl linkers (target compound, Compound 13) outperform ethyl or methyl variants in balancing receptor access and metabolic stability .
- Aromatic Substitutions : 4-Phenylpiperazine is essential for 5-HT2A antagonism. Fluorophenyl or chlorophenyl groups (e.g., ) may enhance selectivity but introduce off-target risks .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The urea moiety is prone to hydrolysis, but the cyclohexyl group may slow hepatic metabolism compared to straight-chain alkyl substituents .
Q & A
Q. What are the common synthetic routes for 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea?
The synthesis typically involves multi-step organic reactions. For example, urea derivatives are often formed via condensation of amines with isocyanates or carbamates. Reaction conditions such as solvent choice (e.g., DMF or THF), temperature (often 60–100°C), and catalysts (e.g., triethylamine for deprotonation) significantly influence yield and purity. Similar protocols for structurally related ureas highlight the use of nucleophilic substitution to introduce the cyclohexyl and phenylpiperazine moieties .
Q. What analytical methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) to confirm regiochemistry and purity .
- High-performance liquid chromatography (HPLC) with UV detection for quantitative purity assessment, often using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound?
Statistical methods like Design of Experiments (DoE) reduce trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, factorial designs can resolve interactions between variables, while response surface methodology (RSM) maximizes yield or minimizes impurities. This approach is critical for scaling up reactions while maintaining reproducibility .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Contradictions in SAR may arise from differences in assay conditions or structural misinterpretations. To address this:
- Perform comparative molecular field analysis (CoMFA) to map steric/electronic interactions.
- Validate binding hypotheses using X-ray crystallography or docking simulations (if protein structures are available).
- Compare analogs with systematic substitutions (e.g., cyclohexyl vs. cyclopentyl groups) to isolate pharmacophoric features .
Q. What computational strategies enhance the design of derivatives with improved activity?
Quantum chemical calculations (e.g., DFT for transition-state modeling) and cheminformatics tools (e.g., QSAR models) predict reactivity and bioactivity. The ICReDD framework integrates these methods with experimental feedback to prioritize synthetic targets, reducing development time. For example, reaction path searches can identify energetically favorable intermediates for urea bond formation .
Q. How are impurities identified and quantified in batches of this compound?
Impurity profiling involves:
- HPLC-MS/MS to detect trace byproducts (e.g., incomplete substitution at the piperazine nitrogen).
- Reference standards (e.g., synthesized impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) for spiking experiments and quantification .
- Forced degradation studies (acid/base hydrolysis, oxidation) to assess stability and degradation pathways.
Methodological Notes
- Synthetic Optimization : Always validate computational predictions with small-scale experiments before scaling.
- SAR Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities when SAR contradictions arise.
- Impurity Controls : Include process-related impurities (e.g., unreacted intermediates) in analytical method validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
